N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-13-20-23-14-17(15-25(20)24-16)7-6-12-22-21(27)11-5-10-19(26)18-8-3-2-4-9-18/h2-4,8-9,13-15H,5-7,10-12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGXTZLMGXYCLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Core Construction
The foundational pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 4-amino-3-methylpyrazole (A ) with β-ketoesters or α,β-unsaturated ketones. For example, reacting A with ethyl 3-oxo-3-phenylpropanoate under acidic conditions yields 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (B ) (Eq. 1):
$$
\text{(A) + Ethyl 3-oxo-3-phenylpropanoate } \xrightarrow{\text{HCl, reflux}} \text{(B)} \quad
$$
B is subsequently chlorinated using POCl₃/TMACl to form 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (C ), which undergoes nucleophilic substitution with 3-aminopropanol to install the propylamine side chain (Eq. 2):
$$
\text{(C) + 3-Aminopropanol } \xrightarrow{\text{Et₃N, DMF}} \text{2-Methyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine} \quad
$$
The hydroxyl group is oxidized to a carboxylic acid via Jones reagent, followed by Curtius rearrangement or Hofmann degradation to yield the primary amine.
Alternative Route via Suzuki-Miyaura Coupling
Recent advances employ palladium-catalyzed cross-coupling to introduce the propylamine moiety. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (D ) reacts with allylamine under Suzuki conditions (Eq. 3):
$$
\text{(D) + Allylamine } \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-Allyl-2-methylpyrazolo[1,5-a]pyrimidine} \quad
$$
Hydrogenation of the allyl group over Pd/C provides the propylamine derivative.
Synthesis of 5-Oxo-5-phenylpentanoic Acid
Stetter Reaction Pathway
The γ-ketoacid is prepared via a Stetter reaction between cinnamaldehyde and ethyl acetoacetate under catalytic conditions (Eq. 4):
$$
\text{Cinnamaldehyde + Ethyl acetoacetate } \xrightarrow{\text{Thiazolium salt, Base}} \text{Ethyl 5-oxo-5-phenylpentanoate} \quad
$$
Saponification with NaOH yields the free acid.
Aldol Condensation Approach
Alternatively, benzaldehyde undergoes aldol condensation with levulinic acid in the presence of pyrrolidine (Eq. 5):
$$
\text{Benzaldehyde + Levulinic acid } \xrightarrow{\text{Pyrrolidine, EtOH}} \text{5-Oxo-5-phenylpentanoic acid} \quad
$$
Amide Coupling and Final Assembly
The coupling of 2-methylpyrazolo[1,5-a]pyrimidin-6-ylpropylamine (E ) with 5-oxo-5-phenylpentanoic acid (F ) is achieved using HATU/DIPEA in NMP (Eq. 6):
$$
\text{(E) + (F) } \xrightarrow{\text{HATU, DIPEA, NMP}} \text{N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide} \quad
$$
Reaction Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling Agent | HATU | 62 | 98.5 |
| Base | DIPEA | 58 | 97.8 |
| Solvent | NMP | 62 | 98.5 |
| Temperature | RT | 60 | 98.2 |
| Reaction Time | 16 h | 62 | 98.5 |
Purification and Characterization
Crude product is purified via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), yielding >95% pure compound. Structural confirmation employs:
- HRMS : m/z 407.2084 [M+H]⁺ (calc. 407.2089)
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.95–7.45 (m, 5H, Ph), 3.45 (t, J=6.5 Hz, 2H, CH₂NH), 2.85 (s, 3H, CH₃)
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 5 | 28 | Scalability |
| Suzuki Coupling | 4 | 35 | Regioselectivity |
| HATU Amidation | 1 | 62 | Mild Conditions |
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide has been investigated for its potential as a therapeutic agent in treating various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, research has shown that similar compounds can effectively inhibit the proliferation of cancer cell lines by disrupting critical signaling pathways .
- Antiviral Properties : The compound's ability to interact with viral proteins suggests potential applications in antiviral drug development. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit viral replication .
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe to study enzyme functions and interactions within cellular pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Appropriate precursors for the pyrazolo[1,5-a]pyrimidine core |
| 2 | Substitution | Various nucleophiles to introduce functional groups |
| 3 | Purification | Techniques such as recrystallization or chromatography |
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield while minimizing costs.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability compared to controls, highlighting its potential as an anticancer agent .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of this compound against specific viral strains. The study found that it inhibited viral replication significantly at low micromolar concentrations, suggesting its utility in developing antiviral therapies .
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The 2-methyl group in pyrazolo[1,5-a]pyrimidines (target compound, 3a, 8b) likely reduces cytochrome P450-mediated oxidation compared to unmethylated analogs .
- Target Selectivity: The phenylpentanamide moiety may engage in π-π stacking or hydrophobic interactions distinct from the carboxamide in LXE408 or the quinoline in ’s compound .
- Synthetic Challenges : Ultrasound-assisted synthesis () and advanced chromatography () are critical for optimizing yields and purity in complex heterocycles .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity due to the fused nitrogen-containing rings. Such structural characteristics contribute to its pharmacological properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 324.43 g/mol. The presence of functional groups such as amides and heterocycles suggests potential interactions with various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. For instance, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects in cancer cells, making these compounds potential candidates for cancer therapy.
Biological Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit various biological activities, including:
Anticancer Activity:
Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 15 µM to 40 µM against breast cancer cell lines such as MCF-7 and MDA-MB231, indicating significant cytotoxic effects .
Anti-inflammatory Properties:
Compounds related to this compound have also been noted for their anti-inflammatory effects without the ulcerogenic risks associated with traditional NSAIDs. This suggests a favorable therapeutic profile for treating inflammatory conditions .
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties against various pathogens. Some derivatives have shown moderate activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .
Case Studies
Several studies have focused on evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects on prostate cancer cell lines.
- Method: Treatment with derivatives showed varying IC50 values; one derivative exhibited an IC50 of 32 µM on LNCAP cells.
- Results: Significant reduction in cell viability was observed, particularly in aggressive cancer types.
-
Study on Anti-inflammatory Activity:
- Objective: To evaluate the anti-inflammatory potential.
- Method: In vivo models were used to assess inflammation markers post-treatment.
- Results: The compound reduced inflammation markers significantly compared to control groups without causing gastrointestinal side effects typical of NSAIDs.
-
Antimicrobial Evaluation:
- Objective: To determine the antimicrobial efficacy against common pathogens.
- Method: MIC assays were conducted against various bacterial strains.
- Results: Promising results were obtained with MIC values around 0.21 μM against Pseudomonas aeruginosa.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
